1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
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Overview
Description
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione is a compound with a unique bicyclic structure that includes a pyrimidine ring.
Preparation Methods
The synthesis of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve the use of asymmetric catalysis to obtain enantiomerically enriched products .
Chemical Reactions Analysis
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, modulate signaling pathways, or interact with nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione include:
4-amino-1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidin-2-one: This compound shares a similar bicyclic structure but differs in its functional groups.
2’,5’-Anhydroarabinosylcytosine: Another compound with a related structure, used in different biological and chemical applications.
The uniqueness of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Properties
CAS No. |
3257-75-8 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14) |
InChI Key |
BWPVYUIZEQCYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O |
Origin of Product |
United States |
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